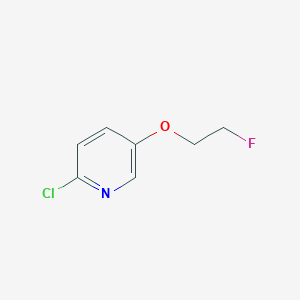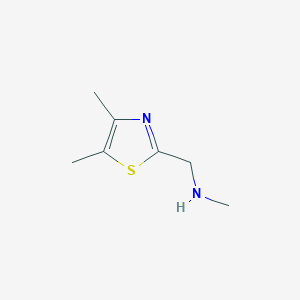
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is a chemical compound known for its role in various biochemical assays, particularly in the MTT assay. This compound is a derivative of thiazole and is used to assess cell metabolic activity, viability, and cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine typically involves the reaction of 4,5-dimethylthiazole with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up, often involving automated chromatography systems .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays to assess the metabolic activity of cells.
Medicine: Utilized in cytotoxicity assays to evaluate the effects of potential medicinal agents.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cellular oxidoreductase enzymes. These enzymes reduce the compound to form a colored formazan product, which can be quantified using spectrophotometry. This reduction process reflects the metabolic activity of the cells, making it a valuable tool in cell viability assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another thiazole derivative used in similar assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt with higher sensitivity and a wider dynamic range.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan product, simplifying the assay process.
Uniqueness
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is unique due to its specific interaction with cellular oxidoreductase enzymes and its ability to produce a colored formazan product, which is easily quantifiable. This makes it a valuable tool in various biochemical assays .
Eigenschaften
Molekularformel |
C7H12N2S |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2S/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3 |
InChI-Schlüssel |
YYHMLFMKQWRARU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)CNC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


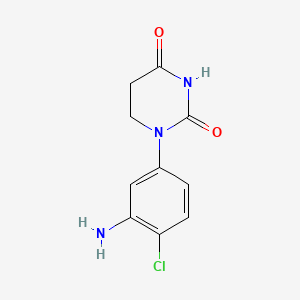
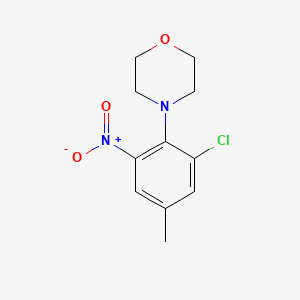
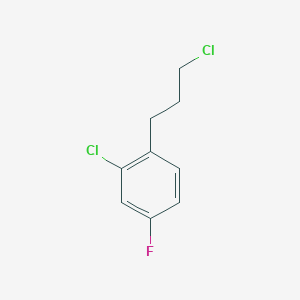
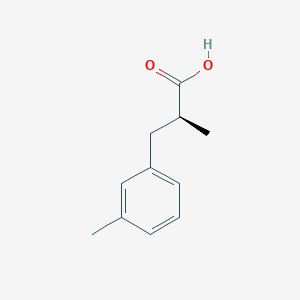
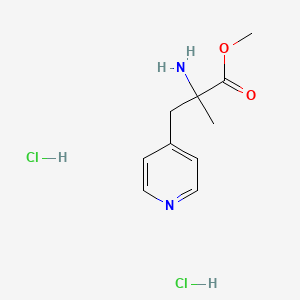
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
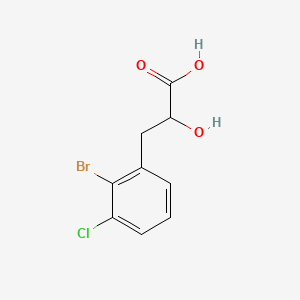
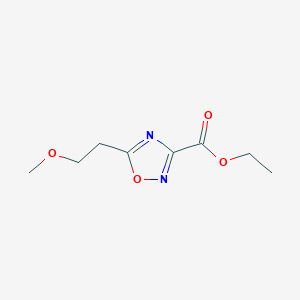

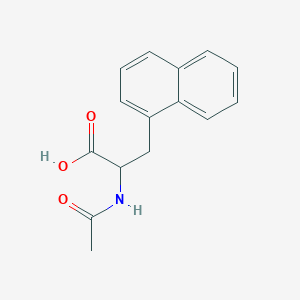
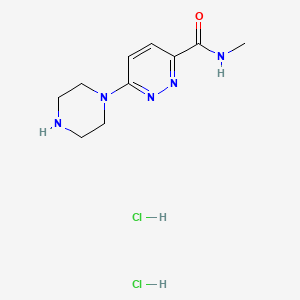
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
